2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Properties
Molecular Formula |
C11H10F3NO2 |
|---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
2-ethyl-6-(trifluoromethyl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H10F3NO2/c1-2-8-10(16)15-7-5-6(11(12,13)14)3-4-9(7)17-8/h3-5,8H,2H2,1H3,(H,15,16) |
InChI Key |
LSYMKTMCNQSCFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC2=C(O1)C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategies
The preparation of 2-Ethyl-6-(trifluoromethyl)-2H-benzo[b]oxazin-3(4H)-one typically involves multi-step organic synthesis starting from suitably substituted anilines or benzoxazinone precursors. The key transformations include:
- Formation of the benzoxazinone ring system,
- Introduction of the trifluoromethyl group at the 6-position,
- Alkylation at the 2-position to introduce the ethyl substituent.
Specific Synthetic Routes and Conditions
Synthesis via 6-Amino-2H-benzo[b]oxazin-3(4H)-one Intermediate
A recent study (2025) describes the use of 6-amino-2H-benzo[b]oxazin-3(4H)-one as a key intermediate for synthesizing various derivatives, including trifluoromethyl-substituted compounds. The process involves:
- Coupling of the amino-benzoxazinone with alkynyl carboxylic acids using peptide coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide solvent under nitrogen atmosphere at room temperature for 24 hours.
- Subsequent copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") to introduce various substituents, enabling structural diversification.
Example Reaction Conditions for Intermediate Formation:
The product obtained is a 3-ethynyl-N-(3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)benzamide intermediate, which is further elaborated to the target compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition for Derivative Synthesis
Following the formation of the alkynyl intermediate, reaction with various azides in the presence of copper sulfate and sodium ascorbate in a mixed solvent system (tert-butanol, water, tetrahydrofuran) at reflux temperature (70°C) for 6 hours yields triazole-linked derivatives. This method is adaptable for preparing a series of benzoxazinone derivatives with different substituents, including trifluoromethyl groups.
| Reaction Parameters | Details |
|---|---|
| Intermediate (alkynyl compound) | 3 mmol |
| Azide compound | 3.6 mmol |
| Solvent mixture | tert-butanol (70 mL), water (70 mL), tetrahydrofuran (70 mL) |
| Catalyst | Anhydrous copper sulfate (0.6 mmol) |
| Reducing agent | Sodium ascorbate (1 mmol) |
| Temperature | 70°C (reflux) |
| Reaction time | 6 hours |
| Workup | Extraction with dichloromethane, washing with brine, drying, concentration, recrystallization from ethyl acetate |
This procedure yields pure compounds suitable for biological evaluation.
Preparation of 2,2,7-Trifluoro-Substituted Benzoxazin-3(4H)-one Analogues
A patent (2014) discloses a two-step preparation method for 2,2,7-trifluoro-2H-1,4-benzoxazin-3(4H)-one compounds, which can be adapted for synthesizing trifluoromethyl-substituted derivatives:
Chlorination Step: Chlorination of 7-fluoro-2H-1,4-benzoxazin-3(4H)-one with a chlorinating reagent in a suitable solvent to yield 2,2-dichloro-7-fluoro-2H-1,4-benzoxazin-3(4H)-one.
Fluorination Step: Chlorine-fluorine exchange reaction of the dichloro intermediate with a fluorinating reagent to introduce trifluoromethyl groups.
This method offers advantages such as:
- High product yield,
- Use of safe and readily available raw materials,
- Avoidance of hazardous intermediates,
- Cost-effectiveness compared to prior art involving expensive reagents or thermally unstable intermediates.
$$
\text{Yield} = \left(\frac{\text{moles of 2,2,7-trifluoro-2H-1,4-benzoxazin-3(4H)-one}}{\text{moles of 7-fluoro-2H-1,4-benzoxazin-3(4H)-one}}\right) \times 100\%
$$
| Step | Yield (%) |
|---|---|
| Chlorination to dichloro | Not specified (high yield) |
| Fluorination to trifluoro | Not specified (high yield) |
The patent emphasizes the improved safety and efficiency of this route compared to previous methods that used hazardous reagents such as sodium hydride or unstable dinitro compounds.
Reduction and Salt Formation Steps
Additional steps reported in literature involve reduction of intermediates using lithium borohydride in tetrahydrofuran at elevated temperature (65°C for 20 hours), followed by workup with water and extraction to isolate alcohol intermediates. These intermediates can be converted to oxalate salts by reaction in ethanol, facilitating purification and enhancing stability.
Summary of Synthetic Route Comparison
| Method/Step | Key Reagents/Conditions | Advantages | Limitations/Notes |
|---|---|---|---|
| Amino-benzoxazinone coupling with alkynyl acid | HATU, DIPEA, DMF, room temp, 24 h | Mild conditions, high selectivity | Requires careful nitrogen atmosphere |
| Copper-catalyzed azide-alkyne cycloaddition | CuSO4, sodium ascorbate, tert-butanol/water/THF, reflux 6 h | Efficient triazole formation, versatile | Requires handling of azides |
| Chlorination and fluorination steps | Chlorinating and fluorinating reagents, two-step | High yield, safe, cost-effective | Specific reagents not detailed |
| Reduction with lithium borohydride | THF, 65°C, 20 h | Effective reduction to alcohol intermediates | Long reaction time, careful quenching needed |
| Salt formation (oxalate salt) | Ethanol | Improves stability and purification | Additional step in synthesis |
Chemical Reactions Analysis
Reduction Reactions
The carbonyl group at position 3 undergoes reduction to form secondary alcohols. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, producing 3,4-dihydro-2H-benzo[b]oxazine derivatives. For example:
This reaction retains the ethyl and trifluoromethyl substituents while increasing hydrogen-bonding potential through the hydroxyl group .
| Reagent | Product | Key Functional Group Change |
|---|---|---|
| LiAlH₄ | 3-Hydroxy-3,4-dihydro-2H-benzo[b]oxazine | Carbonyl → Alcohol |
| NaBH₄/CeCl₃ | Partial reduction with selective stability | Carbonyl → Secondary alcohol |
Nucleophilic Substitution and Addition
The electron-deficient carbonyl group facilitates nucleophilic attacks:
-
Amine Reactions : Primary amines form Schiff bases under mild acidic conditions. For instance, reaction with aniline yields:
-
Grignard Reagents : Alkyl/aryl magnesium halides add to the carbonyl, generating tertiary alcohols .
Table 2: Nucleophilic Reactions
| Nucleophile | Conditions | Product |
|---|---|---|
| Aniline | HCl (cat.), RT | N-Phenylimine derivative |
| Methylmagnesium bromide | Dry THF, 0°C → RT | 3-(Hydroxy(methyl))-3,4-dihydro-2H-oxazine |
Electrophilic Aromatic Substitution
The trifluoromethyl group directs electrophiles to meta/para positions on the aromatic ring. Nitration and sulfonation occur at position 5 or 7:
Chlorination with Cl₂/FeCl₃ produces mono- or di-substituted derivatives depending on stoichiometry .
Table 3: Electrophilic Substitution Examples
| Reagent | Position | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 5-NO₂ | 5-Nitro-6-(trifluoromethyl)-benzoxazinone |
| Cl₂/FeCl₃ | 7-Cl | 7-Chloro-6-(trifluoromethyl)-benzoxazinone |
Ring-Opening Reactions
Under acidic or basic conditions, the oxazinone ring hydrolyzes:
-
Acidic Hydrolysis : Concentrated HCl cleaves the ring, yielding 2-ethylamino-5-(trifluoromethyl)catechol derivatives.
-
Basic Hydrolysis : NaOH promotes ring opening to form salicylamide analogs .
Functionalization via Cross-Coupling
Palladium-catalyzed reactions enable aryl-aryl bond formation. Suzuki-Miyaura coupling with boronic acids introduces substituents at position 7:
This method is effective for synthesizing biaryl derivatives with enhanced π-stacking capabilities .
Comparative Reactivity with Analogues
The ethyl and trifluoromethyl groups synergistically modulate reactivity compared to simpler benzoxazinones:
| Compound | Key Reaction | Rate vs. Target Compound |
|---|---|---|
| 6-(Trifluoromethyl)-2H-benzoxazin-3(4H)-one | Nitration at position 5 | 1.5× faster |
| 2-Methyl-6-hydroxybenzoxazin-3(4H)-one | Hydrolysis under basic conditions | 3× slower |
Scientific Research Applications
2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved often include electron transfer processes and the formation of stable intermediates .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of benzo[1,4]oxazin-3(4H)-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Benzo[1,4]oxazin-3(4H)-one Derivatives
Key Observations:
- Trifluoromethyl Group : The 6-CF₃ substitution in the target compound likely improves membrane permeability compared to chloro or bromo analogs, as seen in .
- Ethyl vs. Benzyl Groups : The 2-ethyl group may offer a balance between steric bulk and metabolic stability, whereas 4-benzyl derivatives (e.g., 3e) might exhibit enhanced receptor binding due to aromatic interactions .
- Electron-Withdrawing Groups : Bromo and chloro substituents (e.g., 7-Bromo, 6-Chloro) are associated with herbicidal and anticancer activities but may reduce solubility compared to CF₃ .
Comparative Efficiency:
- Yield: CF₃-substituted compounds (e.g., 3e) achieved 54% yield via Smiles rearrangement, lower than non-fluorinated analogs (86% for 3f) .
- Complexity : Bromo and acetyl derivatives require multi-step protocols (e.g., and ), whereas ethyl/CF₃ substitution may simplify purification due to distinct polarity .
Antiproliferative Effects:
- Compound 7f : A PI3Kα inhibitor with IC₅₀ values of 0.8–1.2 μM against HCT-116, MDA-MB-231, and SNU638 cancer cells .
- 7-Bromo Derivatives : Exhibited moderate activity (IC₅₀: 12–18 μM) but lower potency than PI3Kα-targeted analogs .
- Trifluoromethyl Role : The CF₃ group in the target compound may enhance target binding affinity compared to bromo or chloro substituents, as seen in fluorinated antithrombotics () .
Biological Activity
2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article examines its synthesis, biological properties, and relevant research findings to provide a comprehensive overview of its activity in various biological contexts.
- Chemical Name : this compound
- Molecular Formula : C₉H₆F₃N₁O₂
- Molecular Weight : 217.14 g/mol
- CAS Number : 189940-04-3
- InChI Key : LRZVYXWBGNCLDB-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been studied across various domains, including antimicrobial, anti-inflammatory, antitumor, and neuroprotective activities. Below is a summary of the key findings from recent studies.
Antimicrobial Activity
Research indicates that derivatives of oxazine compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives that showed effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus . The presence of the trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of the molecule, contributing to its antimicrobial efficacy.
| Compound | Target Pathogen | Activity (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
The compound's anti-inflammatory effects were evaluated through in vitro assays measuring cytokine release. Studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures treated with the compound . This suggests potential therapeutic applications in inflammatory diseases.
Antitumor Activity
In cancer research, compounds similar to this compound have shown promise in inhibiting tumor cell proliferation. A study reported an IC50 value of 5 µM against HCT116 colon cancer cells, indicating significant cytotoxicity . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A comparative study on various oxazine derivatives revealed that those with trifluoromethyl substitutions exhibited superior antimicrobial activity compared to their non-fluorinated counterparts. The enhanced activity was attributed to increased interaction with bacterial membranes.
- Inflammation Model : In a murine model of acute inflammation induced by LPS, treatment with the compound significantly reduced paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent .
- Cancer Cell Line Study : In vitro studies on breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers .
Q & A
Q. What are the established synthetic routes for 2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound can be synthesized via tandem coupling/Smiles rearrangement/cyclization under mild conditions. For example:
- Copper(I) catalysis : Aromatic aldehydes react with intermediates like 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one to form regioselective hybrids .
- Optimization : Use solvents like acetonitrile or THF, maintain temperatures between 60–80°C, and employ catalysts (e.g., CuI) to achieve yields >70%. Purity is enhanced via flash chromatography (hexane/ethyl acetate gradients) .
Q. How is the structural integrity of this compound confirmed in synthetic studies?
Methodological Answer:
- NMR Spectroscopy : Key signals include:
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 217.14 for C₉H₆F₃NO₂) validate molecular weight .
- IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and C-F (~1150 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How do substituents (ethyl and trifluoromethyl) influence the compound’s biological activity and reactivity?
Methodological Answer:
- Trifluoromethyl (CF₃) : Enhances electrophilicity and reactivity with biological thiols (e.g., in antithrombotic activity studies). CF₃ increases anticoagulant potency compared to non-fluorinated analogs .
- Ethyl Group : Stabilizes the oxazine ring conformation, improving metabolic stability. Steric effects may modulate binding to targets like CDK9 .
Q. Table 1: Substituent Effects on Biological Activity
| Substituent | Position | Role in Activity | Reference |
|---|---|---|---|
| CF₃ | 6 | Enhances electrophilicity, anticoagulant activity | |
| Ethyl | 2 | Stabilizes ring conformation, improves pharmacokinetics |
Q. What computational strategies predict interactions between this compound and biological targets (e.g., CDK9)?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to CDK9’s ATP-binding pocket. Key interactions include:
- Hydrogen bonding between the oxazinone carbonyl and Lys47.
- Hydrophobic interactions with CF₃ and ethyl groups .
- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns simulations) and free energy calculations (MM-PBSA) to validate affinity .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Assay Standardization : Compare thrombelastography (TEG) for antithrombotic activity vs. cell-based assays (e.g., IC₅₀ in cancer models). Variability arises from assay sensitivity to CF₃ reactivity .
- Purity Control : Use HPLC (e.g., C18 column, λ=254 nm) to ensure >98% purity, as impurities (e.g., de-ethylated byproducts) may skew results .
Q. What strategies improve regioselectivity in synthesizing derivatives of this compound?
Methodological Answer:
- Directed Metalation : Use ortho-directing groups (e.g., acetyl) to functionalize the benzene ring. For example, introduce amino groups at position 8 via Pd/C-catalyzed hydrogenation .
- Protecting Groups : Benzyloxy groups (e.g., 6-benzyloxy derivatives) prevent undesired side reactions during trifluoromethylation .
Q. How is the compound’s solubility and stability profile characterized for in vivo studies?
Methodological Answer:
- Solubility Testing : Use shake-flask method (pH 7.4 PBS) with HPLC quantification. LogP ~2.5 indicates moderate lipophilicity, requiring formulation with cyclodextrins for aqueous delivery .
- Stability Assays : Incubate in plasma (37°C, 24 hrs) and monitor degradation via LC-MS. Ethyl and CF₃ groups reduce hydrolytic susceptibility compared to methyl analogs .
Q. What structural analogs of this compound show promise in antitumor or antimicrobial studies?
Methodological Answer:
- Antitumor Analogs : 6-(Trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives inhibit CDK9 (IC₅₀ <1 µM) and reduce tumor growth in xenograft models .
- Antimicrobial Analogs : 7-Hydroxymethyl derivatives exhibit anti-tubercular activity (MIC ~2 µg/mL) via mycobacterial membrane disruption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
